molecular formula C28H33NO2 B4344263 4-[(3,4-dimethylphenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide

4-[(3,4-dimethylphenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide

Cat. No.: B4344263
M. Wt: 415.6 g/mol
InChI Key: JRAVFNISFYXOCH-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethylphenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethylphenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethylphenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-[(3,4-Dimethylphenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethylphenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets, altering their activity and thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

IUPAC Name

4-[(3,4-dimethylphenoxy)methyl]-N-[1-(4-propan-2-ylphenyl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO2/c1-6-27(24-14-12-23(13-15-24)19(2)3)29-28(30)25-10-8-22(9-11-25)18-31-26-16-7-20(4)21(5)17-26/h7-17,19,27H,6,18H2,1-5H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAVFNISFYXOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC=C(C=C2)COC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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